[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGWNYYXNCLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound features a triazole ring substituted with a brominated phenyl group and a hydroxymethyl group. The molecular formula is with a molecular weight of approximately 284.12 g/mol.
Synthesis
The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The brominated phenyl group is introduced through electrophilic aromatic substitution.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Properties
Triazole derivatives are also known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Test | Inhibition (%) | Standard |
|---|---|---|
| TNF-alpha Release | 75% | Diclofenac (60%) |
| IL-6 Release | 70% | Aspirin (55%) |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Binding : It can bind to specific receptors on cell membranes, modulating signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its anticancer and anti-inflammatory effects.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing MCF-7 tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Case Study 2: Anti-inflammatory Effects in Rat Models
In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Halogen and Alkyl Substituents
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): Replaces bromine with chlorine and lacks the 2-methyl group. Safety data indicate standard handling protocols for chlorinated triazoles .
- [1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol: Features a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The -CF₃ group is electron-withdrawing, which could alter electronic distribution on the triazole ring compared to the methyl group in the target compound .
Electron-Donating Groups
- (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol: The methoxy (-OCH₃) group is electron-donating, increasing electron density on the aromatic ring. This may enhance π-π stacking interactions in biological targets but reduce electrophilic reactivity compared to bromine .
Functional Group Modifications
Alcohol vs. Ketone Derivatives
- 1-[1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS 1461714-61-3): Replaces the hydroxymethyl group with a trifluoroacetyl group.
Triazole vs. Pyrazole Scaffolds
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol: Pyrazole ring replaces triazole, altering nitrogen atom positions. The phenyl group at N1 may increase steric bulk compared to the bromo-methylphenyl group in the target compound .
Physicochemical Properties
Note: LogP values estimated using fragment-based methods.
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The most efficient and widely used method for preparing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. This reaction proceeds under mild conditions, often catalyzed by copper(I) salts, to yield 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity.
- General Route : An aryl azide derived from the 4-bromo-2-methylphenyl moiety is reacted with an alkyne bearing a hydroxymethyl substituent or a protected form thereof. Alternatively, the alkyne may be installed first, followed by azide introduction.
- One-pot two-stage strategy : Recent literature reports a one-pot two-stage synthesis for disubstituted 4-bromo-1,2,3-triazoles, which can be adapted for the target compound by selecting appropriate starting materials.
Preparation of the Aromatic Precursor: 4-Bromo-2-methylbenzyl Derivatives
The preparation of the 4-bromo-2-methylphenyl moiety functionalized with a bromomethyl group or hydroxymethyl group is crucial for subsequent triazole formation.
- Conversion of (4-bromo-2-methylphenyl)methanol to 4-bromo-1-(bromomethyl)-2-methylbenzene :
Several methods are reported for bromination of the benzylic alcohol group to the corresponding bromide, which serves as a key intermediate for azide substitution.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Phosphorus tribromide (PBr3) in chloroform, 0–20 °C, 3 h, inert atmosphere | PBr3 added to (4-bromo-2-methylphenyl)methanol in CHCl3 at 0 °C, warmed to ambient, stirred 3 h | 95% | High yield, mild conditions, inert atmosphere required |
| PBr3 in dichloromethane (CH2Cl2), 0–20 °C, 1 h | PBr3 added to alcohol in CH2Cl2 at 0 °C, stirred at room temperature 1 h | 89% | Slightly shorter reaction time, good yield |
| Carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in CH2Cl2, 20 °C, 5 h | CBr4 and PPh3 added to alcohol in CH2Cl2, stirred 5 h at room temperature | 81% | Alternative bromination method, slightly lower yield |
| N-Bromosuccinimide (NBS) and triphenylphosphine in CH2Cl2, 0 °C to 25 °C, 17 h | Alcohol with PPh3 cooled to 0 °C, NBS added portionwise, warmed to 25 °C, stirred overnight | 84% | Longer reaction time, moderate to high yield |
These bromides are then suitable for nucleophilic substitution by azide ion to form the corresponding aryl azides for cycloaddition.
Reduction of 4-Bromo-2-methylbenzaldehyde to (4-bromo-2-methylphenyl)methanol
An alternative route to the benzylic alcohol involves reduction of the corresponding aldehyde:
| Reducing Agent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Diisobutylaluminum hydride (DIBAL-H) | Tetrahydrofuran (THF) | -78 °C to room temp | Overnight | 95% | Controlled addition at low temperature, high yield |
| Sodium borohydride (NaBH4) | Ethanol | 0–20 °C | 12.5 h | 65% | Longer reaction time, moderate yield |
This step provides the benzylic alcohol precursor for bromination or further functionalization.
Introduction of the Hydroxymethyl Group on the Triazole Ring
The hydroxymethyl substituent at the 4-position of the 1,2,3-triazole ring can be introduced by:
- Using a hydroxymethyl-substituted alkyne in the azide-alkyne cycloaddition : This approach directly incorporates the hydroxymethyl group during the triazole ring formation.
- Post-cycloaddition modification : Functionalization of the triazole ring after formation via lithiation and subsequent reaction with formaldehyde or related electrophiles.
Although direct literature on this exact substitution is limited, related methodologies for triazole functionalization involving lithiation and electrophilic trapping are well established.
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents/Conditions | Yield | Remarks |
|---|---|---|---|---|
| 1 | Reduction of 4-bromo-2-methylbenzaldehyde to (4-bromo-2-methylphenyl)methanol | DIBAL-H in THF, -78 °C to RT, overnight | 95% | High yield, selective reduction |
| 2 | Bromination of (4-bromo-2-methylphenyl)methanol to 4-bromo-1-(bromomethyl)-2-methylbenzene | PBr3 in CHCl3 or CH2Cl2, 0–20 °C, 1–3 h | 89–95% | Efficient conversion to bromide |
| 3 | Azide substitution of bromide to form aryl azide | Sodium azide in suitable solvent | Not specified | Precursor for cycloaddition |
| 4 | 1,3-Dipolar cycloaddition of aryl azide with alkyne bearing hydroxymethyl group | Cu(I) catalysis, mild conditions | Moderate to high | Formation of 1-(4-bromo-2-methylphenyl)-1,2,3-triazole core |
| 5 | Post-cycloaddition functionalization if needed | Lithiation and reaction with electrophiles | Variable | For hydroxymethyl introduction if not done in step 4 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization. For example, a common procedure involves refluxing precursor brominated aryl compounds (e.g., 1-(4-bromophenyl)-5-methyl-1H-triazol-4-yl)ethanone) with hydrazine hydrate and KOH in ethanol for 5 hours, followed by acidification and crystallization . Reaction progress is monitored via TLC, and purification employs ethanol recrystallization.
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.4 ppm, triazole protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and triazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M+H]+) validate the molecular formula .
Q. What are the typical solubility and stability profiles of this compound?
- Methodology : Solubility is assessed in polar (ethanol, DMSO) and non-polar solvents (hexane) under ambient conditions. Stability studies involve HPLC or TLC monitoring under varying pH, temperature, and light exposure. Ethanol is preferred for crystallization due to its ability to stabilize the hydroxyl-triazole moiety .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with bioactivity. Molecular docking against targets like VIM-2 Metallo-β-lactamase or α-glucosidases predicts binding affinities. For example, substituents like bromine enhance electrophilicity, improving enzyme inhibition .
Q. What crystallographic insights explain the compound’s molecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals a monoclinic (Pn) space group with two independent molecules per asymmetric unit. Non-covalent interactions (C–H⋯O, C–H⋯N hydrogen bonds) and halogen interactions (Br⋯Br, ~3.6 Å) stabilize the crystal lattice. Dihedral angles (~52°) between the bromophenyl and triazole planes suggest steric influences on packing .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology : Systematic SAR involves:
- Substituent Variation : Replacing bromine with electron-withdrawing groups (e.g., NO₂) or extending the methanol side chain alters antibacterial potency.
- Biological Assays : MIC tests against S. aureus or E. coli quantify activity. Derivatives with trifluoromethyl groups show enhanced membrane penetration .
Q. What sustainable synthesis approaches exist for this compound?
- Methodology : Biocatalytic routes using immobilized lipases or esterases in green solvents (e.g., cyclopentyl methyl ether) reduce waste. Microwave-assisted synthesis shortens reaction times (20 mins vs. 5 hours) and improves yields by 15–20% .
Future Research Directions
- Biocatalyst Optimization : Engineering enzymes for higher enantioselectivity in chiral derivatives .
- Mechanistic Studies : Time-resolved spectroscopy to elucidate reaction pathways during triazole formation .
- Environmental Impact Assessments : Biodegradability studies using OECD 301F tests to ensure eco-friendly scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
